rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis
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Overview
Description
rac-methyl (1R,5R)-2-azabicyclo[320]heptane-1-carboxylate hydrochloride, cis is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.
Esterification: The next step is the esterification of the carboxylate group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and as a building block for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use the compound to study its effects on biological systems and its potential as a biochemical tool.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
- rac-methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Uniqueness
rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2307778-51-2 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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